n,3-dimethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Overview
Description
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has a molecular formula of C6H8N6 and a molecular weight of 164.17 g/mol .
Scientific Research Applications
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
Target of Action
The primary target of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, thereby halting the cell cycle . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound’s molecular weight of164.17 g/mol suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can lead to apoptosis, or programmed cell death, within the affected cells . The compound has shown potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
N,3-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,3-dimethyltriazolo[4,5-d]pyrimidin-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1-7-5-4-6(9-3-8-5)12(2)11-10-4/h3H,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAFHGDUGDYIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(N=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212458 | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6312-60-3 | |
Record name | 3-Methyl-7-(methylamino)-3H-v-triazolo(4,5-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC40368 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-v-Triazolo(4,5-d)pyrimidine, 3-methyl-7-(methylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90212458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-7-(METHYLAMINO)-3H-V-TRIAZOLO(4,5-D)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY95Z10L1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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